
3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one is a heterocyclic organic compound that contains a triazole ring with an amino group and a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one can be achieved through multiple pathways. . This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the triazole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which 3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a competitive inhibitor of certain enzymes, such as imidazoleglycerol-phosphate dehydratase, which plays a role in histidine biosynthesis . This inhibition can disrupt metabolic pathways and affect cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but different functional groups.
1H-1,2,3-Triazole: Another triazole derivative with distinct chemical properties.
Uniqueness
3-Amino-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C6H10N4O |
|---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
3-amino-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-one |
InChI |
InChI=1S/C6H10N4O/c1-10-6(8-4-9-10)5(11)2-3-7/h4H,2-3,7H2,1H3 |
InChI-Schlüssel |
JHXVYCBJGVDCAV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=N1)C(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



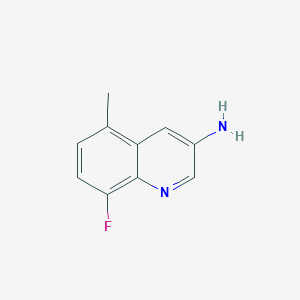
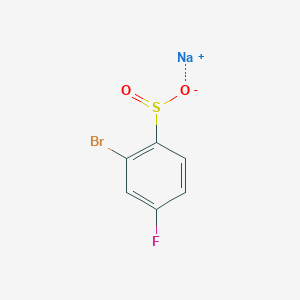
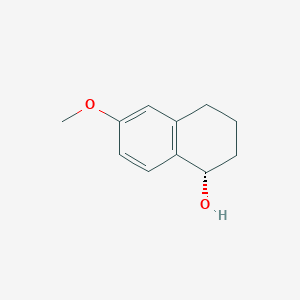
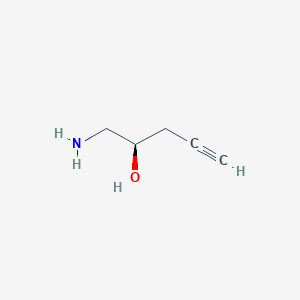
![N-[6-(Aminomethyl)pyridin-2-YL]butanamide](/img/structure/B13170483.png)
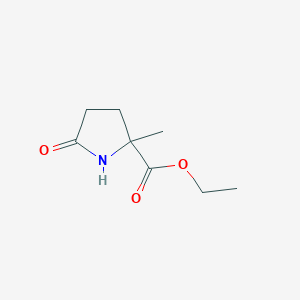
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B13170497.png)

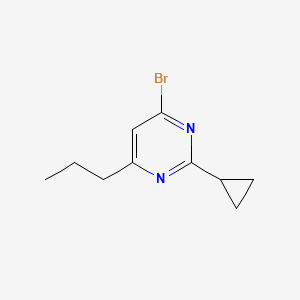
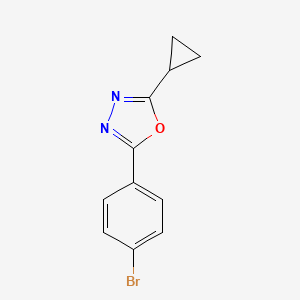
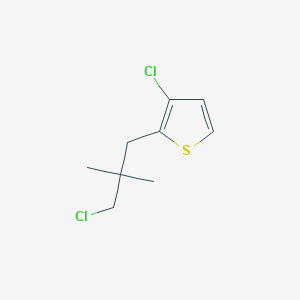
![1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13170539.png)

